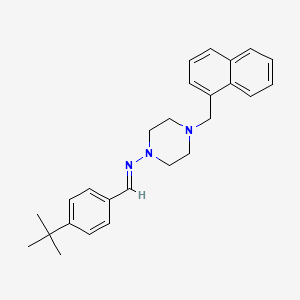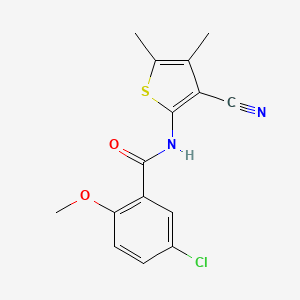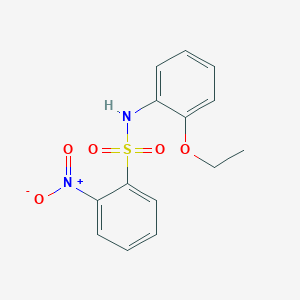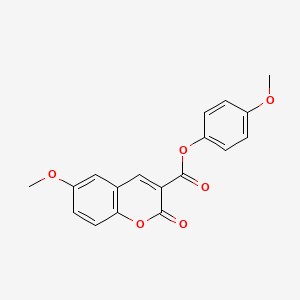
N-(4-tert-butylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-(4-tert-butylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine" is a compound of interest in the field of organic chemistry, particularly in the synthesis of piperazine derivatives and their potential biological activities. Piperazine derivatives are widely studied for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of piperazine derivatives often involves nucleophilic addition reactions, condensation, and functional group transformations. A typical method for synthesizing such compounds includes the condensation reaction between carbamimide and aromatic acids in the presence of carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. This method is characterized by its efficiency in forming the piperazine framework with desired substituents (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
X-ray diffraction (XRD) studies play a crucial role in confirming the molecular structure of synthesized piperazine derivatives. These studies reveal the crystalline structure, including the arrangement of atoms and intermolecular interactions, which are essential for understanding the compound's chemical behavior and biological activity. The molecular structure of these compounds often features weak C‒H···O interactions and aromatic π–π stacking, contributing to their stability and reactivity (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including nucleophilic substitutions and reactions with organometallic reagents, which allow for further functionalization of the molecule. These reactions are pivotal for exploring the chemical space around the piperazine core and for the development of new compounds with potential biological activities (Jiang et al., 2005).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. XRD studies provide valuable insights into the compound's crystalline structure, which is directly related to its physical properties. Understanding these properties is essential for the compound's formulation and application in various fields (Mamat et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of piperazine derivatives are determined by their molecular structure and functional groups. Studies on the synthesis and modification of piperazine derivatives reveal the influence of substituents on the compound's chemical behavior, including its reactivity towards nucleophilic and electrophilic agents, and its potential as a ligand in forming complexes with metals (Mohanty et al., 2008).
科学的研究の応用
Synthesis and Chelating Agents
A study describes the synthesis of macrocyclic tetraamines, which upon further modifications, including alkylation and preparation of isothiocyanate derivatives, can lead to bifunctional poly(amino carboxylate) chelating agents. These agents have potential applications in medicinal chemistry and bioconjugation techniques (McMurry et al., 1992).
Diesel Fuel Stabilization
Research on the stabilization of ecologically clean diesel fuel utilized a combination of additives, including N-(4-tert-butylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine derivatives. These compounds, when used with metal deactivators, showed effectiveness in enhancing fuel stability (Koshelev et al., 1996).
Crystallography and Biological Evaluation
Another study involved the synthesis of a piperazine derivative and its characterization through various spectroscopic methods and single-crystal X-ray diffraction. The compound exhibited moderate biological activities, including antibacterial and anthelmintic effects, suggesting its potential in pharmaceutical research (Sanjeevarayappa et al., 2015).
Anti-Malarial Agents
Piperazine derivatives have been investigated for their anti-malarial activity. Structural studies of active and non-active tert-butyl substituted piperazine derivatives provided insights into the molecular features critical for anti-malarial efficacy (Cunico et al., 2009).
Asymmetric Synthesis
Research on the asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines for potential use in drug development demonstrated the utility of N-(4-tert-butylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine derivatives in producing diastereomerically enriched compounds (Jiang et al., 2005).
特性
IUPAC Name |
(E)-1-(4-tert-butylphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3/c1-26(2,3)24-13-11-21(12-14-24)19-27-29-17-15-28(16-18-29)20-23-9-6-8-22-7-4-5-10-25(22)23/h4-14,19H,15-18,20H2,1-3H3/b27-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTJARDNAKLKCS-ZXVVBBHZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Tert-butylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5558841.png)
![1-(4-fluorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5558851.png)
![1-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5558863.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5558864.png)
![2-methyl-5-[2-(2-naphthyloxy)propanoyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5558867.png)
![5-[(3-hydroxy-3-piperidinyl)methyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide dihydrochloride](/img/structure/B5558883.png)
![(3aR*,6S*)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558891.png)
![2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5558893.png)



![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5558920.png)